N-(3-phenylpropyl)-1H-1,2,3-triazole-5-carboxamide
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Overview
Description
N-(3-phenylpropyl)-1H-1,2,3-triazole-5-carboxamide: is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-phenylpropyl)-1H-1,2,3-triazole-5-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.
Attachment of the Phenylpropyl Group: The phenylpropyl group can be introduced through a nucleophilic substitution reaction, where a suitable phenylpropyl halide reacts with the triazole ring.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the triazole derivative with an appropriate amine under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the triazole ring or the carboxamide group, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the phenyl ring or the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as halides, acids, or bases can be used under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the phenylpropyl group.
Reduction: Reduced derivatives of the triazole ring or carboxamide group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: N-(3-phenylpropyl)-1H-1,2,3-triazole-5-carboxamide is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Medicine: In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where triazole derivatives have shown efficacy.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(3-phenylpropyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The phenylpropyl group may enhance the binding affinity and specificity of the compound.
Comparison with Similar Compounds
- N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide
- N-(3-phenylpropyl)-1H-1,2,4-triazole-5-carboxamide
- N-(3-phenylpropyl)-1H-1,2,3-triazole-5-sulfonamide
Uniqueness: N-(3-phenylpropyl)-1H-1,2,3-triazole-5-carboxamide is unique due to the specific position of the carboxamide group on the triazole ring, which can significantly influence its chemical reactivity and biological activity. The presence of the phenylpropyl group also adds to its distinct properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(3-phenylpropyl)-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c17-12(11-9-14-16-15-11)13-8-4-7-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,13,17)(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYJMYGLOMGNMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=NNN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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